7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Description
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7) is a halogenated heterocyclic compound with the molecular formula C₇H₆BrN₃S and a molecular weight of 244.11 g/mol . It features a fused pyrrolo-triazine core substituted with a bromine atom at position 7 and a methylthio (-SMe) group at position 2. This compound is primarily utilized as a building block in pharmaceutical research, particularly for synthesizing nucleoside analogs and kinase inhibitors . Its structural uniqueness lies in the electron-withdrawing bromine and sulfur-containing substituents, which influence reactivity and intermolecular interactions in crystal packing .
Properties
IUPAC Name |
7-bromo-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWNYDVMCWRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NN2C1=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with bromohydrazone under specific reaction conditions . Another approach includes the formation of triazinium dicyanomethylide, followed by a series of reactions to introduce the bromine and methylthio groups . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Industrial Production Methods
Industrial production of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, sulfoxides, sulfones, and coupled products with various functional groups .
Scientific Research Applications
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and disrupting disease-related pathways . The presence of the bromine and methylthio groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen vs. Methylthio Groups : Bromine at position 7 enhances electrophilicity, facilitating cross-coupling reactions, while the methylthio group at position 4 improves solubility in organic solvents compared to chloro analogs .
- Positional Isomerism : The 4-methylthio derivative (target compound) exhibits distinct reactivity compared to the 2-methylthio isomer due to electronic and steric differences .
- Carboxylate Derivatives : Ester-functionalized analogs (e.g., compound 14d in Table 1) demonstrate cytotoxic activity, highlighting the role of polar groups in bioactivity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHBrNS
- Molecular Weight : 244.11 g/mol
- CAS Number : 1370007-54-7
The biological activity of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and kinases, which are crucial in various biochemical pathways. The compound's unique bicyclic structure allows it to bind effectively to active sites on these proteins, modulating their activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against different cancer cell lines with promising results:
In a study examining the cytotoxic effects of various derivatives of pyrrolo[2,1-f][1,2,4]triazines, 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine demonstrated significant activity against these cell lines.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit protein kinases. In vitro assays showed that it could effectively inhibit the activity of certain kinases involved in cancer progression.
Case Studies
- Cytotoxicity Testing : A series of experiments were conducted using mouse lymphocyte cultures to evaluate the enhancement or suppression of cytotoxic T lymphocyte (CTL) activity. The results indicated that certain concentrations of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine could enhance CTL activity compared to controls treated with DMSO alone .
- Kinase Inhibition Study : In a comparative study with other triazine derivatives, 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine was found to have an IC value of 5.8 µM against a specific kinase target (Abl), indicating its potential as a therapeutic agent in kinase-related diseases .
Synthesis
The synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves:
- Bromination : Using N-bromosuccinimide (NBS) in a solvent mixture of tetrahydrofuran (THF) and methanol at low temperatures.
- Purification : Following synthesis, purification techniques such as recrystallization are used to obtain high purity yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
